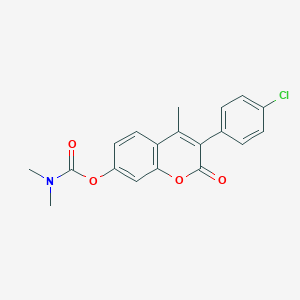

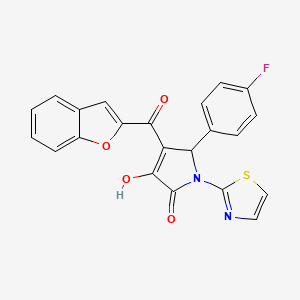

![molecular formula C12H12N2O2 B2380059 7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine CAS No. 879045-10-0](/img/structure/B2380059.png)

7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine” is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12N2O2/c13-9-7-11-12(16-6-5-15-11)8-10(9)14-3-1-2-4-14/h1-4,7-8H,5-6,13H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 216.24 . For more detailed properties, it’s recommended to consult a chemist or a specialized database.Scientific Research Applications

1. Conducting Polymers and Electropolymerization

Research by Sotzing et al. (1996) on derivatized bis(pyrrol-2-yl) arylenes, which are related to the compound of interest, highlights their use in the development of conducting polymers. These compounds show low oxidation potentials, making them stable in conducting forms and suitable for applications in electropolymerization and electronic materials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

2. Synthesis and Functionalization of Pyrroles

Katritzky and Li (1996) studied 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles, closely related to the target compound, as versatile synthetic intermediates. This research is significant for the synthesis and functionalization of pyrroles, a core structure in various chemical and pharmaceutical applications (Katritzky & Li, 1996).

3. Novel Ring Transformations in Organic Synthesis

Mataka et al. (1992) explored the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, providing insights into novel ring transformations in organic synthesis. Such transformations are crucial for the creation of new chemical entities, potentially including derivatives of the specified pyrrol-1-yl compound (Mataka, Suzuki, Uehara, & Tashiro, 1992).

4. Synthesis of Novel Pyrrolo-Benzoxaborole Scaffolds

Research by Wu, Meng, and Zhou (2011) on the synthesis of a novel pyrrolo-benzoxaborole, closely related to the compound , highlights the potential of such structures in medicinal chemistry and material science (Wu, Meng, & Zhou, 2011).

5. Multielectrochromic Properties in Polymer Films

Hu et al. (2019) explored asymmetric structure monomers based on carbazole-EDOT and dithienylpyrrole derivatives, which relate to the compound . Their research focuses on the electrochromic properties of polymer films, significant for developing advanced display and sensor technologies (Hu, Li, Liu, Zhang, Luo, & Jin, 2019).

properties

IUPAC Name |

6-pyrrol-1-yl-2,3-dihydro-1,4-benzodioxin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-9-7-11-12(16-6-5-15-11)8-10(9)14-3-1-2-4-14/h1-4,7-8H,5-6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVDUGYONLYGPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N3C=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

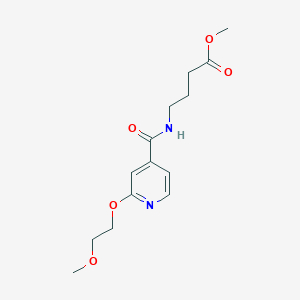

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)

![N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2379979.png)

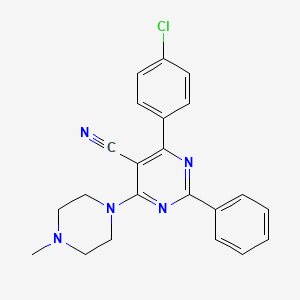

![11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2379981.png)

![4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2379982.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2379987.png)

![4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide](/img/structure/B2379992.png)

![1-(4-Bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2379995.png)

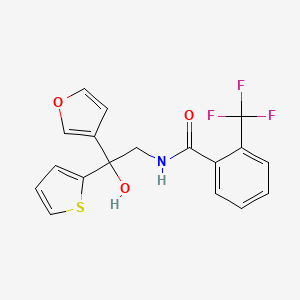

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2379998.png)